1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid
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Overview
Description
- The carboxylic acid group can be introduced through oxidation of an alkyl group on the cyclobutane ring.
- Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Attachment of the Sulfonylamino Group:
- The sulfonylamino group is introduced by reacting the cyclobutane carboxylic acid with a sulfonyl chloride derivative of 4-chloro-2-methylphenyl.
- Reagents: Sulfonyl chloride, base (e.g., triethylamine), and solvent (e.g., dichloromethane).
Industrial Production Methods:
- Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation at the methyl group on the phenyl ring.
- Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction:
- Reduction of the sulfonyl group to a sulfide.
- Reagents: Lithium aluminum hydride (LiAlH₄).
-
Substitution:
- Electrophilic aromatic substitution on the phenyl ring.
- Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
- Oxidizing agents: KMnO₄, CrO₃.
- Reducing agents: LiAlH₄.
- Substituting agents: Halogens, nitric acid.
Major Products:
- Oxidation products: Carboxylic acids.
- Reduction products: Sulfides.
- Substitution products: Halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in drug design due to its unique structural features.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored as a potential therapeutic agent due to its sulfonylamino group, which is known to interact with various biological targets.
Industry:
- Used in the development of new materials with specific properties, such as polymers and coatings.
Molecular Targets and Pathways:
- The sulfonylamino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
- The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function.
Pathways Involved:
- Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.
- Receptor modulation: It may modulate receptor activity by interacting with binding sites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid typically involves multiple steps:
-
Formation of the Cyclobutane Ring:
- The cyclobutane ring can be synthesized via [2+2] cycloaddition reactions involving alkenes.
- Conditions: UV light or high temperatures to facilitate the cycloaddition.
Comparison with Similar Compounds
- 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid.
- 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid.
Uniqueness:
- The cyclobutane ring provides a unique rigidity and spatial arrangement compared to cyclopentane and cyclohexane derivatives.
- The specific substitution pattern on the phenyl ring (4-chloro-2-methyl) offers distinct electronic and steric properties.
This detailed overview of 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid highlights its synthesis, reactivity, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
1-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-9-7-10(14)3-4-11(9)20(18,19)15-8-13(12(16)17)5-2-6-13/h3-4,7,15H,2,5-6,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIHTGKVCIPQAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2(CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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